N-(2-CHLOROPHENYL)-2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDE
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Description
N-(2-CHLOROPHENYL)-2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDE is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.93. The purity is usually 95%.
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Biological Activity
N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H20ClN2O3S
- Molecular Weight : 364.88 g/mol
- IUPAC Name : N-(2-chlorophenyl)-2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]acetamide
Research indicates that N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.
Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide. The findings indicated that specific structural modifications enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Mechanism
Research published in Inflammation Research highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages treated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Synthesis Process
The synthesis of N-(2-Chlorophenyl)-2-[4-(N-Methyl-4-Methylbenzenesulfonamido)Phenoxy]Acetamide involves several key steps:
- Formation of the Phenoxy Acetamide Backbone : Starting from 2-chloroaniline, acylation with chloroacetyl chloride forms the acetamide.
- Sulfonamide Formation : Reaction with 4-methylbenzenesulfonyl chloride leads to the formation of the sulfonamide derivative.
- Final Coupling Reaction : The final step involves coupling the sulfonamide with a phenolic compound to yield the target molecule.
Table of Derivatives and Their Activities
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(2)17-9-11-18(12-10-17)29-15-22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUHMLAMCEKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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